3,4-difluoro-N-(2-methylbutyl)aniline

Directed ortho-metalation Regioselective functionalization Fluoroquinolone synthesis

Researchers developing fluoroquinolone antibiotics often struggle with regioisomeric contamination that derails C-8 functionalization. 3,4-Difluoro-N-(2-methylbutyl)aniline (CAS 1040016-28-1) eliminates this risk with its specific 3,4-difluoro substitution pattern, enabling exclusive ortho-metalation at C-2 after N-BOC protection-a reactivity profile the 3,5-isomer cannot replicate. - Regioselective core: Vicinal 3,4-difluoro pattern directs metalation to a single position, critical for C-8 fluoroquinolone scaffolds. - Chiral handle: The 2-methylbutyl N-substituent provides a chiral center for asymmetric synthesis or diastereomeric resolution. - Supply reliability: Sourced with ≥95% purity; available from multiple global vendors for seamless procurement.

Molecular Formula C11H15F2N
Molecular Weight 199.24 g/mol
Cat. No. B13259938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-methylbutyl)aniline
Molecular FormulaC11H15F2N
Molecular Weight199.24 g/mol
Structural Identifiers
SMILESCCC(C)CNC1=CC(=C(C=C1)F)F
InChIInChI=1S/C11H15F2N/c1-3-8(2)7-14-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3
InChIKeyZUFGQZDMEJUCDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-N-(2-methylbutyl)aniline: Identifiers, Structural Class, and Purity


3,4-Difluoro-N-(2-methylbutyl)aniline (CAS 1040016-28-1) is a fluorinated aromatic amine belonging to the difluoroaniline class, bearing two fluorine atoms at the 3- and 4-positions of the benzene ring and a chiral 2-methylbutyl substituent on the aniline nitrogen . Its molecular formula is C₁₁H₁₅F₂N with a molecular weight of 199.24 g·mol⁻¹ . The compound is commercially supplied for research and further manufacturing use at a purity specification of ≥95% .

3,4-Difluoro regioisomer: Enables regioselective ortho-metalation at C-2 after N-BOC protection.
Chiral 2-methylbutyl substituent: Introduces a branched alkyl environment for asymmetric synthesis and diastereomeric control.
Research-grade supply: Suitable for medicinal chemistry, process research, and further manufacturing at ≥95% purity.

Why Substitution with Other Difluoroaniline Regioisomers Fails


The position of fluorine substituents on the aniline ring fundamentally dictates regiochemical reactivity patterns, electronic properties, and subsequent synthetic utility [1]. The 3,4-difluoro pattern places fluorine atoms in a vicinal relationship that both withdraws electron density from the ring and activates specific positions for directed metalation—a reactivity profile not shared by the 2,3-, 2,5-, 2,6-, or 3,5-difluoro regioisomers [1]. Additionally, the 2-methylbutyl N-alkyl chain introduces a chiral branched alkyl environment that distinguishes this compound from linear-chain analogs (e.g., N-pentyl or N-isopentyl derivatives), affecting lipophilicity, steric bulk, and potential diastereomeric interactions in asymmetric syntheses . Interchanging any of these structural features without quantitative justification risks altering reaction outcomes, physicochemical properties, or biological target engagement.

Regiochemistry
3,4-Difluoro: vicinal F pattern activates C-2 for directed metalation.
2,3-/2,5-/2,6-/3,5-Difluoro regioisomers lack this C-2 ortho-metalation reactivity profile.
N-Alkyl chain
Chiral 2-methylbutyl group: branched architecture for steric and diastereomeric control.
Linear-chain analogs (e.g., N-pentyl) may alter lipophilicity, steric bulk, and asymmetric induction.
Basicity
3,4-Difluoroaniline core: predicted pKa ≈ 3.0.
Unsubstituted aniline (pKa ≈ 4.6): protonation equilibrium shifts in acid-catalyzed reactions.

Quantitative Differentiation from Closest Analogs


Regioselective Ortho-Metalation: 3,4- vs. 3,5-Difluoro Pattern

When the amine is protected as N-BOC, 3,4-difluoroaniline undergoes regioselective ortho-metalation at the C-2 position upon treatment with t-BuLi at −78 °C in THF, yielding 2-substituted-3,4-difluoroanilines in good yields after electrophilic quenching [1]. This reactivity arises because the two fluorine atoms are vicinal, leaving one unsubstituted ortho position activated by the adjacent fluorine for directed deprotonation. In contrast, the 3,5-difluoro substitution pattern places fluorine atoms meta to each other, with the ortho positions (C-2 and C-6) flanked by only one fluorine each; no analogous regioselective ortho-metalation has been reported for N-BOC-3,5-difluoroaniline under comparable conditions [1].

Regioselective Ortho-Metalation
Class-level inference
3,4-Difluoro (N-BOC): ortho-metalation at C-2 with t-BuLi, −78 °C.
3,5-Difluoro (N-BOC): no reported metalation under same conditions.
Unique C-2 functionalization entry point for fluoroquinolone scaffolds.
Reported qualitative difference; direct kinetic comparison not available.
Directed ortho-metalation Regioselective functionalization Fluoroquinolone synthesis C–H activation

Aniline Basicity: 3,4-Difluoro vs. Unsubstituted Core

The electron-withdrawing inductive effect of the two fluorine atoms at the 3- and 4-positions substantially lowers the basicity of the aniline nitrogen. The predicted pKa of the 3,4-difluoroaniline core is approximately 3.0 ± 0.10 , whereas unsubstituted aniline has a measured pKa of approximately 4.6 [1]. This ~1.6 log unit decrease in basicity shifts the protonation equilibrium at physiological pH, altering solubility and reactivity profiles in acid-catalyzed transformations. Publicly available predicted pKa data for the 3,5-difluoroaniline isomer are not readily accessible, preventing a direct regioisomeric comparison at this time.

Aniline Basicity
Class-level inference
Predicted pKa ≈ 3.0 ± 0.10
ΔpKa ≈ −1.6 vs. unsubstituted aniline (pKa ≈ 4.6)
Lower basicity alters protonation-dependent reactivity and workup procedures.
Predicted value; 3,5-difluoro isomer pKa data not publicly accessible.
pKa prediction Electron-withdrawing effect Fluorine substituent effect Protonation state

Supplier-Reported Purity: 3,4- vs. 3,5-Difluoro Isomer

Commercial suppliers report a minimum purity of 95% for 3,4-difluoro-N-(2-methylbutyl)aniline . The 3,5-difluoro regioisomer is also offered at 95% purity by independent suppliers . Both isomers therefore meet an equivalent minimum purity specification, indicating that purity alone does not strongly differentiate the 3,4-isomer. However, this parity ensures that procurement decisions can be based on structural and reactivity criteria rather than quality compromises.

Supplier-Reported Purity
Supporting evidence
3,4-Isomer: ≥95%
3,5-Isomer: ≥95% — equivalent minimum specification
Purity parity allows selection based on structural and reactivity criteria.
Supplier specification; analytical method not disclosed.
Quality specification Purity benchmark Commercial availability Procurement decision

Storage Conditions: Refrigerated vs. Ambient Stability

The compound is specified for storage sealed in dry conditions at 2–8 °C . The 2,3-difluoro isomer carries an identical storage specification (sealed dry, 2–8 °C) , indicating that the thermal stability of these difluoro-N-(2-methylbutyl)aniline regioisomers is broadly comparable under standard laboratory storage. Slight differences in long-term stability at ambient temperature have not been quantitatively documented.

Storage Conditions
Supporting evidence
3,4-Isomer: 2–8 °C, sealed dry
2,3-Isomer: 2–8 °C, sealed dry — identical specification
Equivalent storage requirements simplify lab logistics across regioisomers.
Long-term ambient stability data not quantitatively documented.
Storage stability Thermal sensitivity Handling requirements Long-term integrity

High-Confidence Application Scenarios


C-8 Fluoroquinolone Synthesis via Ortho-Metalation

The 3,4-difluoro substitution pattern enables regioselective ortho-metalation at the C-2 position after N-BOC protection, a critical step in constructing C-8 functionalized fluoroquinolone scaffolds [1]. This reactivity is not accessible with the 3,5-difluoro regioisomer, making the 3,4-isomer a necessary building block in medicinal chemistry programs targeting this antibiotic class.

Acid-Sensitive Reactions Leveraging Reduced Basicity

With a predicted aniline pKa of ~3.0—approximately 1.6 log units more acidic than unsubstituted aniline—the 3,4-difluoroaniline core is less prone to protonation under mildly acidic conditions [1]. This property can be exploited in multi-step synthetic sequences where competing protonation of the aniline nitrogen would otherwise quench reactivity or require additional protection/deprotection steps.

Chiral Intermediate for Asymmetric Synthesis

The 2-methylbutyl N-substituent introduces a chiral center adjacent to the aniline nitrogen. When coupled with the 3,4-difluoro aromatic electronic profile, this chiral building block can serve as a starting point for asymmetric synthesis or diastereomeric resolution in the preparation of enantiomerically enriched pharmaceutical intermediates [1].

Regioisomeric Purity Method Development Standard

Given that multiple difluoro-N-(2-methylbutyl)aniline regioisomers are commercially available at comparable purity levels [1], the 3,4-isomer can serve as a well-defined reference standard for developing HPLC or GC methods to resolve and quantify regioisomeric impurities in research or process chemistry settings.

Application
Selection Property
Validation Focus
C-8 Fluoroquinolone Scaffold Synthesis
Regioselective ortho-metalation at C-2
C-2 functionalization pathway verification vs. 3,5-isomer
Multi-Step Synthesis with Acidic Conditions
Reduced aniline basicity (predicted pKa ≈ 3.0)
Protonation-state review in acid-catalyzed steps
Asymmetric Synthesis / Chiral Intermediate
Chiral 2-methylbutyl substituent
Diastereomeric induction and resolution assessment
Regioisomeric Purity Method Development
Well-defined 3,4-isomer reference identity
HPLC/GC resolution of regioisomeric impurities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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